Product packaging for 2,4-Dinitrophenyl methyl carbonate(Cat. No.:CAS No. 6099-87-2)

2,4-Dinitrophenyl methyl carbonate

Cat. No.: B12807665
CAS No.: 6099-87-2
M. Wt: 242.14 g/mol
InChI Key: CFUOHOUPEQNDHO-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl methyl carbonate is a chemical compound of interest in biochemical and kinetic research. It belongs to a class of dinitrophenyl carbonates known to serve as substrates in mechanistic studies of acyl-transfer reactions, which are fundamental processes in chemistry and biochemistry . Researchers utilize analogous compounds, such as bis(2,4-dinitrophenyl) carbonate, to investigate pH-independent hydrolysis mechanisms in various aqueous solvent systems . These kinetic studies provide valuable insights into reaction parameters, solvent effects, and activation energy, making them excellent models for educational and professional laboratory experiments . The 2,4-dinitrophenyl moiety is a key structural feature that facilitates the monitoring of reaction progress through spectroscopic methods . It is critical to note that compounds containing the 2,4-dinitrophenol functional group are known to be highly toxic . This product is supplied strictly for Research Use Only in controlled laboratory settings. It is not intended for diagnostic or therapeutic uses and is absolutely not for human consumption. Proper safety protocols must be followed at all times.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O7 B12807665 2,4-Dinitrophenyl methyl carbonate CAS No. 6099-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6099-87-2

Molecular Formula

C8H6N2O7

Molecular Weight

242.14 g/mol

IUPAC Name

(2,4-dinitrophenyl) methyl carbonate

InChI

InChI=1S/C8H6N2O7/c1-16-8(11)17-7-3-2-5(9(12)13)4-6(7)10(14)15/h2-4H,1H3

InChI Key

CFUOHOUPEQNDHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,4 Dinitrophenyl Methyl Carbonate and Analogues

Strategies for the Formation of Dinitrophenyl Carbonate Esters

The formation of dinitrophenyl carbonate esters is a key step in the synthesis of the target molecule and its analogues. This can be accomplished through two main pathways: utilizing dinitrohalogenobenzene precursors or employing substituted phenols with carbonylating agents.

One common method for preparing 2,4-dinitrophenyl ethers involves the reaction of 2,4-dinitrochlorobenzene with an appropriate alcohol in the presence of a base. google.comgoogle.com For instance, 2,4-dinitrochlorobenzene can be reacted with an alcohol like methylglycol in the presence of anhydrous potassium carbonate to yield the corresponding 2,4-dinitrophenyl ether. google.comgoogle.com The reaction temperature and the molar ratio of the reactants are crucial for achieving high yields and minimizing the formation of by-products such as 2,4-dinitrophenol (B41442). google.comgoogle.com

A study demonstrated that reacting 1 mole of 2,4-dinitrochlorobenzene with 1.0 to 3.0 moles of an anhydrous alkali metal carbonate in the corresponding alcohol at temperatures between 20°C and 150°C can produce 2,4-dinitrophenyl ethers. google.com For example, adding potassium carbonate to a mixture of 2,4-dinitrochlorobenzene and methylglycol and heating the mixture results in the formation of 2,4-dinitromethoxyethoxybenzene with a high yield. google.com

Another significant route to dinitrophenyl carbonate esters involves the reaction of a substituted phenol, such as 2,4-dinitrophenol, with a carbonylating agent. A common carbonylating agent used for this purpose is phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). ontosight.aigoogle.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. ontosight.ai For example, bis(2,4-dinitrophenyl) carbonate can be synthesized by reacting 2,4-dinitrophenol with phosgene in the presence of a base like pyridine (B92270). ontosight.ai

An industrial method for synthesizing bis(4-nitrophenyl) carbonate involves reacting p-nitrophenol with triphosgene in a mixture of dichloromethane (B109758) and water, catalyzed by triethylamine. google.com The temperature is maintained below 25°C to ensure a safe and efficient reaction. google.com Similarly, nitration of diphenyl carbonate using a mixed acid reagent (concentrated nitric and sulfuric acids) in nitrobenzene (B124822) can also produce dinitrodiphenyl (B12803432) carbonates. chemicalbook.com

Specific Synthesis of the Methyl Carbonate Moiety

The introduction of the methyl carbonate moiety onto the 2,4-dinitrophenyl scaffold is a critical step to form the target compound, 2,4-dinitrophenyl methyl carbonate. Kinetic studies on the aminolysis of methyl 2,4-dinitrophenyl carbonate (MDNPC) have been conducted to understand its reactivity. acs.org These studies often involve reacting MDNPC with various amines and monitoring the release of the 2,4-dinitrophenoxide ion spectrophotometrically. acs.orgacs.org

While direct synthesis methods for this compound are not extensively detailed in the provided search results, the synthesis of analogous compounds provides insight. For example, the synthesis of other alkyl 2,4-dinitrophenyl carbonates would likely follow the general principles of reacting 2,4-dinitrophenol with the corresponding alkyl chloroformate in the presence of a suitable base.

Influence of Reaction Conditions and Catalysis on Synthetic Yield and Selectivity

The efficiency and selectivity of the synthesis of 2,4-dinitrophenyl carbonates are highly dependent on the reaction conditions, including the choice of catalyst and solvent system.

Basic catalysts play a crucial role in these synthetic methodologies. Alkali metal carbonates, such as potassium carbonate and sodium carbonate, are frequently used to facilitate the reaction between dinitrohalogenobenzenes and alcohols. google.comgoogle.comprepchem.com The use of anhydrous potassium carbonate is particularly effective in minimizing the formation of the undesired 2,4-dinitrophenol by-product. google.com The strength of the base can be a determining factor; for instance, strong bases are required to bring about the anomerization of dinitrophenyl glycosides. cdnsciencepub.com

Amines, such as pyridine and triethylamine, are commonly employed as catalysts, especially when using carbonylating agents like phosgene or in acylation reactions. ontosight.aigoogle.commdpi.com Pyridine can act as a nucleophilic catalyst in the pyridinolysis of this compound. acs.org However, the choice of amine and its basicity can influence the reaction mechanism and rate. acs.org For instance, in the synthesis of sulfonates, using pyridine with dichloromethane can lead to the formation of an insoluble pyridinium (B92312) salt, which hinders the desired reaction. mdpi.com In such cases, alternative bases like N,N-diisopropylethylamine or aqueous alkali metal carbonates may be more effective. mdpi.com

CatalystReactantsSolventProductYield (%)Reference
K2CO32,4-dinitrochlorobenzene, methylglycol-2,4-dinitromethoxyethoxybenzene96.7 google.com
K2CO32,4-dinitrochlorobenzene, ethylglycol-2,4-dinitro-1-(2-ethoxyethoxy)benzene97.4 google.com
Triethylaminep-nitrophenol, triphosgeneDichloromethane/Waterbis(4-nitrophenyl) carbonate- google.com
Pyridine2,4-dinitrophenol, phosgene-bis(2,4-dinitrophenyl) carbonate- ontosight.ai
aq. K2CO32,4-dinitrophenol, 2,4,6-trimethylbenzenesulfonyl chlorideTetrahydrofuran (B95107)2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate- mdpi.com

The solvent system significantly impacts the efficiency of these syntheses. In the preparation of 2,4-dinitrophenyl ethers from 2,4-dinitrochlorobenzene, the alcohol itself can serve as the solvent. google.com The use of a water-miscible solvent like tetrahydrofuran in combination with an aqueous base has been shown to be a facile and environmentally benign method for synthesizing sulfonates, avoiding the need for phase-transfer catalysts. mdpi.com

The polarity and basicity of the solvent can affect reaction rates. For example, the hydrolysis of bis(2,4-dinitrophenyl) carbonate is faster in a water-dimethoxyethane (DME) mixture compared to a water-acetonitrile (MeCN) mixture, which is attributed to the higher basicity of DME. sapub.org The choice of solvent can also be critical in preventing unwanted side reactions. In the preparation of 2,4-dinitrophenylhydrazones, using diglyme (B29089) as a solvent can prevent the addition of the alcohol solvent to the product, which can occur when using ethanol (B145695) or methanol. tdl.org

Solvent SystemReactantsCatalystKey ObservationReference
Acetonitrile/Waterbis(2,4-dinitrophenyl) carbonate-Rate of hydrolysis is dependent on water concentration. acs.org
Dimethoxyethane/Waterbis(2,4-dinitrophenyl) carbonate-Faster reaction rate compared to acetonitrile/water. sapub.org
Tetrahydrofuran/Water2,4-dinitrophenol, sulfonyl chloridesaq. K2CO3Efficient single-phase system, avoids phase-transfer catalysts. mdpi.com
Dichloromethanep-nitrophenol, triphosgeneTriethylamineCommon solvent for reactions with phosgene derivatives. google.com
NitrobenzeneDiphenyl carbonate, mixed acid-Solvent for nitration reactions. chemicalbook.com

Mechanistic Elucidation of Reactions Involving 2,4 Dinitrophenyl Methyl Carbonate

Nucleophilic Acyl Transfer Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including carbonates. The reactions of 2,4-dinitrophenyl methyl carbonate (DNPC) with various nucleophiles, particularly amines and thiols, have been the subject of extensive kinetic and mechanistic studies. These investigations aim to discern whether the reactions proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step, or a stepwise mechanism involving the formation of a tetrahedral intermediate.

Aminolysis Reactions: Kinetics and Mechanistic Models

The aminolysis of carbonates, including DNPC, has been a focal point of research to understand the nuances of nucleophilic substitution at a carbonyl carbon. The reaction kinetics are typically studied under pseudo-first-order conditions with an excess of the amine nucleophile. acs.orgnih.gov The observed rate constants (kobsd) generally show a linear dependence on the amine concentration at a constant pH, allowing for the determination of the second-order rate constant for aminolysis (kN). acs.orgnih.gov

A key tool in diagnosing the reaction mechanism is the Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the amine. acs.orgnih.gov The slope of this plot, known as the Brønsted β value, provides insight into the degree of bond formation in the transition state. acs.orgnih.gov

Kinetic studies on the reactions of this compound (referred to as MDNPC in some literature) with a series of secondary alicyclic amines have been conducted in aqueous solution. acs.orgnih.gov The Brønsted plot for these reactions is linear with a slope (β) of 0.48. acs.orgnih.gov This linear relationship and the magnitude of the β value are consistent with a concerted mechanism, where the amine attacks the carbonyl carbon and the 2,4-dinitrophenoxide leaving group departs simultaneously. acs.orgnih.gov

In contrast, the reactions of secondary alicyclic amines with methyl 4-nitrophenyl carbonate (MNPC) exhibit a biphasic Brønsted plot, which is indicative of a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). acs.orgnih.gov The destabilization of this intermediate by the presence of a second nitro group in the leaving group of DNPC is believed to be the reason for the shift to a concerted mechanism. acs.org

The reactivity of secondary alicyclic amines with various aryl carbonates has been investigated, and the data highlights the influence of both the nucleophile and the leaving group on the reaction rate.

Table 1: Rate Constants (kN) for the Reactions of Secondary Alicyclic Amines with Various Carbonates

Data sourced from a kinetic investigation in aqueous solution at 25.0 °C and an ionic strength of 0.2 M. acs.org

The reactions of this compound with quinuclidines have also been kinetically evaluated in aqueous solution. acs.orguchile.cl Similar to secondary alicyclic amines, the Brønsted plot for the reactions of quinuclidines with DNPC is linear, with a slope (β) of 0.51, supporting a concerted mechanism. acs.orgnih.gov

The study of quinuclidine (B89598) reactions with various aryl carbonates provides further evidence for the mechanistic nuances of these transformations. For instance, the reactions of quinuclidines with phenyl 2,4-dinitrophenyl carbonate have been described as stepwise. uchile.cl However, the linear Brønsted plots observed for the reactions of quinuclidines with DNPC suggest a concerted pathway. acs.orgnih.gov

In the aminolysis reactions of this compound, the rate of reaction is generally studied under conditions where the amine is in excess. acs.orgnih.gov The observed pseudo-first-order rate coefficients (kobsd) are typically independent of pH. acs.orgnih.gov This is because the plots of kobsd versus the free amine concentration are linear, and the slope, which represents the second-order rate constant (kN), does not vary with pH. acs.orgnih.gov The reactions are usually conducted in a buffer solution to maintain a constant pH. acs.org

The concept of nucleofugality, or the leaving group ability, is crucial in understanding reaction mechanisms. In the context of aminolysis, the amine itself can act as a leaving group from the tetrahedral intermediate in a stepwise reaction. Quinuclidines are considered better leaving groups from a zwitterionic tetrahedral intermediate (T±) than isobasic secondary alicyclic amines. acs.orgnih.gov This superior leaving group ability leads to a less stable intermediate. acs.orgnih.gov

The destabilization of the tetrahedral intermediate is a key factor in pushing the reaction mechanism from stepwise to concerted. The introduction of a second nitro group in the 2,4-dinitrophenoxide leaving group significantly enhances its nucleofugality from the hypothetical dinitro intermediate compared to the 4-nitrophenoxide leaving group. acs.org This enhanced nucleofugality is a primary reason why the aminolysis of DNPC by secondary alicyclic amines proceeds through a concerted mechanism, while the corresponding reaction with methyl 4-nitrophenyl carbonate is stepwise. acs.org

Thiolysis Reactions: Kinetic and Structural Insights

The reactions of this compound with a series of benzenethiolate (B8638828) anions have been investigated kinetically in aqueous solution. nih.gov These reactions also follow pseudo-first-order kinetics under an excess of the benzenethiolate nucleophile and are first order with respect to the benzenethiolate concentration. nih.gov

The Brønsted-type plot for the nucleophilic rate constants of these thiolysis reactions is linear, with a slope (β) of 0.9. nih.gov The absence of a break in the Brønsted plot is consistent with a concerted mechanism. nih.gov A comparison of the reactivity of DNPC with benzenethiolates and phenoxides reveals that benzenethiolate anions are better nucleophiles towards carbonates than isobasic phenoxide anions, a phenomenon explained by Pearson's "hard and soft acids and bases" principle. nih.gov

Table 2: Second-Order Rate Constants for the Reaction of this compound with Benzenethiolates

Data from a kinetic investigation in water at 25.0 °C and an ionic strength of 0.2 M (KCl). nih.gov

Transition State Analysis and Intermediate Formation

A detailed understanding of the reaction mechanism requires an analysis of the transition state and any intermediates that may be formed. For reactions of this compound, this involves characterizing whether the reaction proceeds in a single step or through a multi-step pathway.

As discussed previously, the reactions of this compound with benzenethiolate and phenoxide anions are characterized by linear Brønsted plots, which is strong evidence for a concerted mechanism. acs.orgacs.orgnih.govresearchgate.net In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. The Brønsted β values provide information about the degree of bond formation in the transition state. The high β value of 0.9 for the benzenethiolysis suggests a transition state with a significant degree of bond formation between the sulfur nucleophile and the carbonyl carbon. acs.orgacs.orgnih.gov The lower β value of 0.48 for phenolysis indicates a transition state with less bond formation. researchgate.net

The aminolysis of this compound with secondary alicyclic amines and quinuclidines also proceeds through a concerted mechanism, with Brønsted β values of 0.48 and 0.51, respectively. researchgate.netnih.govconsensus.app The choice of a concerted versus a stepwise pathway is influenced by the stability of the potential tetrahedral intermediate. nih.gov

While many reactions of this compound are concerted, stepwise mechanisms involving a tetrahedral intermediate are observed with certain nucleophiles. The reaction of DNPC with 3- and 4-substituted pyridines exhibits a curved Brønsted plot. acs.org This curvature is indicative of a stepwise mechanism with a change in the rate-determining step. acs.org The tetrahedral intermediate is formed in a pre-equilibrium step, followed by its breakdown to products.

The stability of the tetrahedral intermediate is a critical factor in determining the reaction mechanism. The destabilization of a potential zwitterionic tetrahedral intermediate can lead to a shift from a stepwise to a concerted mechanism. nih.gov For example, changing the leaving group from 2,4-dinitrophenoxy to the more electron-withdrawing 2,4,6-trinitrophenoxy group destabilizes the tetrahedral intermediate in aminolysis reactions, favoring a concerted pathway. nih.govarkat-usa.org Similarly, secondary alicyclic amines are thought to destabilize the tetrahedral intermediate relative to pyridines. nih.gov

In the pyridinolysis of 2,4-dinitrophenyl phenyl carbonate, a stepwise mechanism with a change in the rate-determining step is also observed, evidenced by a downwardly curved Brønsted-type plot. scispace.com

For stepwise reactions, identifying the rate-determining step is crucial for a complete mechanistic picture. In the reaction of this compound with pyridines, the curved Brønsted plot indicates a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the pyridine (B92270) nucleophile increases. acs.org

Structure-Reactivity Relationships in Reactions of this compound

The study of structure-reactivity relationships provides profound insights into the reaction mechanisms of this compound (MDNPC). By systematically varying the structure of the nucleophile and observing the corresponding changes in reaction rates, it is possible to elucidate the nature of the transition state and determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Brønsted-Type Plot Analysis: Linearity and Curvature

A key tool in the mechanistic study of reactions involving MDNPC is the Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the nucleophile. The shape of this plot, whether linear or curved, is indicative of the reaction mechanism.

In the reactions of MDNPC with various nucleophiles, both linear and curved Brønsted-type plots have been observed. For instance, the reaction of MDNPC with a series of quinuclidines in aqueous solution yields a linear Brønsted-type plot with a slope (β) of 0.51. acs.org Similarly, the reaction with secondary alicyclic amines (SAA) also results in a linear plot with a β value of 0.48. acs.orgresearchgate.net These linear plots are consistent with a concerted mechanism, where the formation and breaking of bonds occur in a single step. acs.org The magnitude of the β value provides information about the degree of bond formation in the transition state; a value of ~0.5 suggests a transition state where the formation of the new bond is about half-complete.

In contrast, the pyridinolysis of MDNPC exhibits a biphasic, or curved, Brønsted-type plot. nih.gov This plot shows two linear portions with different slopes: β1 = 0.25 for pyridines with high pKa values and β2 = 0.90 for those with low pKa values. nih.gov The center of this curvature is found at a pKa of 7.3. nih.gov Such a downward curvature is a hallmark of a stepwise mechanism that proceeds through a zwitterionic tetrahedral intermediate (T±). nih.govscispace.com The change in slope reflects a change in the rate-determining step (RDS) of the reaction. For more basic pyridines (high pKa), the formation of the tetrahedral intermediate (k1) is the RDS, while for less basic pyridines (low pKa), the breakdown of this intermediate to products (k2) is rate-limiting. nih.gov

The mechanism for the aminolysis of carbonates can shift from stepwise to concerted with the addition of a second nitro group to the leaving group. For example, the reaction of secondary alicyclic amines with methyl 4-nitrophenyl carbonate (MNPC) is stepwise, but the corresponding reaction with MDNPC is concerted. uchile.cl This shift is attributed to the increased electron-withdrawing ability of the 2,4-dinitrophenyl group, which makes it a better leaving group and favors a single-step process. uchile.cl

Table 1: Brønsted-Type Plot Data for the Reaction of this compound with Various Nucleophiles

Nucleophile Series Brønsted Plot Shape β Value(s) pKa0 Inferred Mechanism Reference
Quinuclidines Linear 0.51 N/A Concerted acs.org
Secondary Alicyclic Amines Linear 0.48 N/A Concerted acs.orgresearchgate.net
Pyridines Biphasic (Curved) β1 = 0.25 (high pKa), β2 = 0.90 (low pKa) 7.3 Stepwise with a change in RDS nih.gov

Correlation of Nucleophile and Leaving Group Parameters with Reaction Rates

The rate of reaction of this compound is significantly influenced by the properties of both the incoming nucleophile and the leaving group. The Brønsted-type analysis directly correlates the basicity of the nucleophile (a measure of its nucleophilicity in a series of related compounds) with the reaction rate. As demonstrated in the pyridinolysis of MDNPC, an increase in the basicity of the pyridine generally leads to an increase in the reaction rate, although the sensitivity of the rate to basicity changes as the rate-determining step shifts. nih.gov

The nature of the leaving group is also a critical factor. The 2,4-dinitrophenoxide group is a very effective leaving group due to the strong electron-withdrawing effect of the two nitro groups, which can stabilize the resulting negative charge. uchile.cl This enhanced leaving group ability is a primary reason why some reactions of MDNPC, such as with secondary alicyclic amines, proceed via a concerted mechanism, whereas the same reactions with methyl 4-nitrophenyl carbonate (which has a less effective leaving group) are stepwise. uchile.cl

Substituent Effects on Reactivity

Substituent effects on the reactivity of this compound are most clearly observed by comparing its reactions to those of related carbonates with different substituents on the phenyl leaving group. The presence of two nitro groups in the 2 and 4 positions of the phenyl ring dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. uchile.cl

The addition of a second nitro group to the leaving group, transitioning from a 4-nitrophenyl to a 2,4-dinitrophenyl group, is often sufficient to change the reaction mechanism from a two-step to a single-step process. uchile.cl This is evident in the aminolysis reactions with secondary alicyclic amines, where methyl 4-nitrophenyl carbonate reacts via a stepwise mechanism, while MDNPC reacts concertedly. uchile.cl This highlights the profound influence of the electronic properties of the leaving group on the potential energy surface of the reaction.

In reactions where a tetrahedral intermediate is formed, the stability of this intermediate and the rates of its formation and breakdown are influenced by the substituents. For instance, in the pyridinolysis of MDNPC, the electron-withdrawing nitro groups stabilize the anionic charge that develops on the oxygen atom of the leaving group in the transition state for its expulsion, thus facilitating the breakdown of the tetrahedral intermediate. nih.gov

Advanced Analytical Methodologies for Studying 2,4 Dinitrophenyl Methyl Carbonate Reactions

Spectroscopic Techniques for Kinetic Monitoring and Product Detection

Spectroscopic methods are fundamental to studying the reaction dynamics of 2,4-dinitrophenyl methyl carbonate, primarily by tracking the formation of products in real-time.

UV-Visible Spectrophotometry for Nucleofuge Release Measurement

The reaction of this compound with nucleophiles, such as amines or phenoxides, results in the release of the 2,4-dinitrophenoxide anion. This leaving group, often referred to as a nucleofuge, is a highly colored species, making UV-Visible (UV-Vis) spectrophotometry an ideal tool for kinetic analysis. acs.orgmdpi.com

The 2,4-dinitrophenoxide anion exhibits a strong absorbance maximum, typically between 360 nm and 426 nm, a region where the parent carbonate and most nucleophiles are transparent. acs.orgmdpi.com By monitoring the increase in absorbance at this specific wavelength over time, the rate of the reaction can be accurately determined. This process involves mixing the reactants in a cuvette inside a spectrophotometer and recording the absorbance at fixed time intervals.

Under conditions where the nucleophile is in large excess, the reaction follows pseudo-first-order kinetics. acs.orgnih.gov The observed rate constant (k_obs) can be calculated from the absorbance data. Kinetic studies often involve performing a series of experiments where the concentration of the nucleophile is varied while keeping other conditions, such as pH and temperature, constant. Plotting the resulting k_obs values against the nucleophile concentration typically yields a linear relationship, the slope of which provides the second-order rate constant (k_N) for the reaction. acs.orgnih.gov

Table 1: Representative UV-Vis Absorption Data for Nucleofuge Release This table illustrates typical data collected during a kinetic run. The increase in absorbance at 360 nm corresponds to the formation of the 2,4-dinitrophenoxide ion.

Time (seconds)Absorbance at 360 nm
00.050
300.255
600.415
900.530
1200.615
1500.675
1800.710
Infinity0.750

Chromatographic Separations for Reaction Mixture Analysis

Chromatographic techniques are indispensable for separating the individual components of a reaction mixture, allowing for both qualitative identification and quantitative analysis of reactants, products, and any intermediates.

High-Performance Liquid Chromatography (HPLC) for Reaction Pathway Discrimination

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to analyze the complex mixtures resulting from the reactions of this compound. It is particularly valuable for distinguishing between competing reaction pathways, such as nucleophilic substitution versus hydrolysis. researchgate.netnih.gov

In a typical setup, a C18 reverse-phase column is used, which separates molecules based on their hydrophobicity. nih.govsielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and water, sometimes with an acid such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov A UV detector is commonly employed, which can be set to multiple wavelengths to detect all relevant species, including the starting material, the carbamate (B1207046) product, and the 2,4-dinitrophenol (B41442) or 2,4-dinitrophenoxide leaving group. nih.govresearchgate.net

By injecting aliquots of the reaction mixture at different time points, HPLC can track the disappearance of the starting material and the appearance of products. Each compound will have a characteristic retention time under a specific set of HPLC conditions, allowing for their unambiguous identification and quantification by comparing them to authentic standards. This method can confirm, for instance, that in aminolysis reactions, the primary product is the corresponding carbamate, and can also quantify any side products formed. researchgate.netresearchgate.net

Table 2: Example HPLC Retention Times for Reaction Mixture Components This table shows hypothetical retention times for species in a reaction between this compound and a generic amine, demonstrating their separability on a C18 column.

CompoundRetention Time (minutes)
2,4-Dinitrophenoxide2.8
Amine Nucleophile3.5
Methyl Carbamate Product5.2
This compound8.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule.

For reactions involving this compound, NMR is used to confirm the identity of the final products. For example, in a reaction with a primary or secondary amine, the formation of a methyl carbamate product can be verified. The ¹H NMR spectrum would show characteristic signals for the methyl group of the carbonate, as well as signals corresponding to the alkyl groups from the amine. acs.orgresearchgate.net

Similarly, ¹³C NMR spectroscopy provides conclusive evidence of product structure. The carbonyl carbon of the carbamate functional group has a distinct chemical shift, which can be used to confirm its formation. acs.orgchemicalbook.comresearchgate.net While direct observation of transient tetrahedral intermediates is often challenging due to their short lifetimes, NMR studies, sometimes at low temperatures, can provide indirect evidence for their existence or allow for the characterization of more stable, trapped analogues. acs.org Comparing the NMR spectra of the purified product with the starting materials provides unambiguous proof of the chemical transformation. researchgate.net

Table 3: Characteristic ¹³C and ¹H NMR Chemical Shifts (δ) for a Representative Reaction Illustrative NMR data for the starting material and a potential product, methyl carbamate, in a solvent like CDCl₃. Chemical shifts are expressed in parts per million (ppm).

CompoundFunctional Group¹³C NMR (δ, ppm)¹H NMR (δ, ppm)
This compound Aromatic Carbons120-1557.9-9.2
Carbonyl (C=O)~152-
Methoxy (O-CH₃)~56~4.0
Methyl carbamate (Product) Carbonyl (C=O)~159-
Methoxy (O-CH₃)~52~3.7
Amine (N-H)-~4.6 (broad)

Reagent Design Principles and Synthetic Applications of Activated Carbonates

2,4-Dinitrophenyl Methyl Carbonate as a Model Substrate for Activated Carbonate Research

This compound is a pivotal model substrate in the study of activated carbonates. Its utility stems from the potent electron-withdrawing properties of the 2,4-dinitrophenyl group, which significantly enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. A key feature of this compound in research is the 2,4-dinitrophenoxide leaving group, which is yellow and provides a chromophoric marker that allows for the convenient real-time monitoring of reaction kinetics using spectrophotometry. researchgate.netsapub.org

Researchers have extensively used this compound to elucidate the mechanisms of acyl transfer reactions. researchgate.net Its well-defined structure and predictable reactivity enable systematic investigations into the influence of various factors such as solvent, temperature, and catalysts on the rate and efficiency of carbonate activation and subsequent reactions. This has been fundamental in developing a comprehensive understanding of the principles governing the behavior of activated carbonates. Kinetic studies on the reactions of this compound with nucleophiles like phenoxide ions and amines have provided valuable insights into reaction mechanisms, including whether they proceed through a concerted or stepwise pathway. researchgate.netresearchgate.net

Table 1: Key Properties of this compound and its Leaving Group

PropertyValueSignificance in Research
This compound
Molecular FormulaC8H6N2O7Defines the basic chemical composition.
Molecular Weight242.15 g/mol Essential for stoichiometric calculations in experiments.
Leaving Group (2,4-dinitrophenol)
pKa~3.96 - 4.1The low pKa indicates that 2,4-dinitrophenoxide is a good leaving group, which facilitates nucleophilic substitution reactions. nih.govontosight.aidrugbank.comhmdb.cabrainly.com
UV-Vis AbsorptionDistinctive absorbance of the 2,4-dinitrophenoxide anionEnables the use of spectrophotometry for kinetic analysis of reactions. researchgate.netsapub.org

Strategic Utility in Carbonyl Activation and Transfer Reactions

The primary strategic value of this compound in organic synthesis is its function as a powerful carbonylating and activating agent. The electron-deficient nature of its carbonyl carbon allows it to react readily with a diverse range of nucleophiles, including alcohols, amines, and thiols, leading to the formation of the corresponding carbonates, carbamates, and thiocarbonates. This reactivity is exploited in synthetic routes that require the introduction of a carbonyl moiety.

A significant application is in the synthesis of other, less reactive carbonates through transesterification-type reactions. When this compound is treated with an alcohol in the presence of a base, it efficiently forms the corresponding alkyl methyl carbonate, releasing the stable 2,4-dinitrophenoxide anion. mdpi.com This efficiency is largely due to the excellent leaving group ability of the dinitrophenoxide.

Furthermore, this reagent is utilized for the protection of functional groups. For example, it can convert amines into their methyl carbamate (B1207046) derivatives, which are stable under many reaction conditions but can be removed when needed. The often mild conditions required for these reactions make this compound a valuable tool in complex, multi-step organic syntheses.

Comparative Analysis of Reactivity with Other Activated Carbonate Systems in Organic Synthesis

The reactivity of this compound is frequently benchmarked against other activated carbonate systems to delineate its specific advantages in various synthetic scenarios. The reactivity of these reagents is largely governed by the electronic nature of the leaving group.

Kinetic studies have demonstrated that this compound is more reactive than p-nitrophenyl methyl carbonate in reactions with phenoxides. researchgate.net This is attributed to the enhanced electron-withdrawing effect of the two nitro groups in the 2,4-dinitrophenyl substituent compared to the single nitro group in the p-nitrophenyl analogue, which makes the carbonyl carbon of the former more electrophilic. researchgate.net Similarly, the reactivity of 2,4,6-trinitrophenyl methyl carbonate is even greater than that of this compound due to the presence of an additional nitro group. nih.govacs.org

Table 2: Comparative Reactivity of Selected Activated Carbonates

Activated CarbonateLeaving GroupRelative ReactivityKey Features
This compound 2,4-DinitrophenoxideHighExcellent leaving group; chromophoric for kinetic studies. researchgate.net
Bis(2,4-dinitrophenyl) carbonate2,4-DinitrophenoxideVery HighHighly reactive due to two activating groups. ontosight.ai
p-Nitrophenyl methyl carbonatep-NitrophenoxideModerateLess reactive than its dinitrophenyl counterpart. researchgate.netacs.org
Phenyl 2,4-dinitrophenyl carbonate2,4-DinitrophenoxideHighMore reactive than this compound due to the stronger electron-withdrawing nature of the phenyl group compared to the methyl group. researchgate.net

The choice of a particular activated carbonate is a strategic decision in synthesis design, balancing the need for sufficient reactivity to drive the desired transformation against the risk of unwanted side reactions with sensitive substrates.

Design Principles for Novel Carbonylating and Activating Reagents Utilizing Dinitrophenyl Moieties

The effectiveness of this compound has guided the development of new carbonylating and activating reagents that incorporate the 2,4-dinitrophenyl moiety. The fundamental design principle is to harness the strong electron-withdrawing capacity of this group to activate a carbonyl center for nucleophilic attack.

Key principles in the design of such reagents include:

Enhancing Selectivity: The structure of the reagent can be modified to achieve greater selectivity in its reactions. This might involve introducing steric bulk to favor reactions with less hindered nucleophiles or incorporating functionalities that can direct the reaction to a specific site on a complex molecule.

Improving Physical Properties: For practical applications, it is crucial to consider the reagent's physical properties, such as its solubility in common organic solvents and its stability for storage and handling. Modifications to the dinitrophenyl structure can be made to optimize these characteristics. For example, the synthesis of bis(2,4-dinitrophenyl) carbonate, a solid reagent, involves the reaction of 2,4-dinitrophenol (B41442) with phosgene (B1210022). ontosight.ai

Expanding Reaction Scope: Novel reagents can be designed to participate in a wider array of chemical transformations. This could involve creating reagents that are compatible with different reaction conditions, such as aqueous or solvent-free systems, or that can be used in catalytic processes. The study of related compounds like 2,4-dinitrophenyl benzoates provides further insights into the factors governing reactivity. researchgate.net

By applying these design principles, chemists can create a new generation of tailored carbonylating and activating reagents with customized reactivity profiles and functionalities, thereby expanding the synthetic chemist's toolkit. The 2,4-dinitrophenyl group remains a valuable and versatile component in the rational design of these important reagents.

Future Research Directions and Emerging Areas in Dinitrophenyl Carbonate Chemistry

Exploration of Novel Reaction Environments and Catalytic Systems

The efficiency and selectivity of reactions involving 2,4-dinitrophenyl methyl carbonate are critically dependent on the reaction environment. Future research will increasingly focus on moving beyond conventional organic solvents to more sophisticated and sustainable systems.

Ionic liquids (ILs) are emerging as promising media for dinitrophenyl carbonate reactions. For instance, in the context of related dinitrophenyl compounds, ionic liquids like 1-butyl-3-methylimidazolium acetate (B1210297) ([BMIM][OAc]) have been shown to facilitate reactions at milder conditions, achieving high yields and purity. The unique properties of ILs, such as their low vapor pressure, high thermal stability, and tunable solvent properties, offer opportunities to enhance reaction rates and control product selectivity in ways not possible with traditional solvents.

Zeolite catalysts represent another frontier. The use of zeolites, such as H-ZSM-5, can promote selective carbonate formation while minimizing side reactions like oligomerization. The defined pore structures of zeolites can provide shape-selective catalysis, offering a high degree of control over the reaction outcome.

Furthermore, the development of non-amine catalysts is a key area of investigation to reduce the formation of byproducts. This includes exploring various inorganic catalytic systems that can efficiently activate the dinitrophenyl carbonate moiety. researchgate.net The role of carbonate itself as a catalyst or co-catalyst in oxidation processes is also an area of growing interest, which could lead to novel applications for dinitrophenyl carbonates in advanced oxidation processes. acs.org

The study of reaction kinetics in mixed solvent systems, such as water-acetonitrile mixtures, will continue to be important for understanding the intricate effects of solvent structure on the hydrolysis and other reactions of dinitrophenyl carbonates. researchgate.netresearchgate.net

Advanced Computational Modeling for Complex Mechanistic Studies

Computational chemistry is becoming an indispensable tool for elucidating the complex reaction mechanisms of dinitrophenyl carbonates. Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of these molecules. DFT calculations can provide insights into the transition state structures and reaction pathways, helping to explain experimental observations. For example, DFT has been used to study the aminolysis of related aryl carbonates, providing a detailed picture of the stepwise mechanism involving a tetrahedral intermediate. researchgate.net

Ab initio molecular dynamics (AIMD/MM) simulations offer a way to model the dynamic behavior of these reactions in solution. nih.gov These simulations can account for the explicit role of solvent molecules and provide a more realistic representation of the reaction environment. By combining AIMD/MM with free energy simulations, researchers can calculate reaction barriers and gain a quantitative understanding of the factors that control reactivity. nih.gov

Mulliken charge calculations, performed using DFT, can help to rationalize the reactivity of dinitrophenyl carbonates by quantifying the partial charges on the atoms, particularly the electrophilic carbonyl carbon. emerginginvestigators.org These computational approaches, when integrated with experimental kinetic data, provide a powerful synergistic approach to understanding and predicting the behavior of this compound in various chemical transformations.

Synthesis and Mechanistic Evaluation of Structurally Diverse Dinitrophenyl Carbonate Analogues

The synthesis and evaluation of new dinitrophenyl carbonate analogues with diverse structural features is a vibrant area of research. By modifying the substituents on the phenyl ring or the carbonate moiety, chemists can fine-tune the reactivity and properties of these compounds for specific applications.

For instance, the synthesis of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives has led to the discovery of potent antitubercular agents. plos.orgresearchgate.netnih.gov The mechanism of action of these compounds involves the inhibition of a key enzyme in mycobacterial cell wall biosynthesis. plos.orgresearchgate.netnih.gov This highlights the potential of dinitrophenyl-containing scaffolds in medicinal chemistry.

The preparation of analogues with different leaving groups allows for a systematic investigation of structure-reactivity relationships. Kinetic studies on the aminolysis of a series of aryl 4-nitrophenyl carbonates have provided valuable insights into the factors that govern the reaction mechanism. acs.org The synthesis of novel chiral derivatization reagents based on the dinitrophenyl scaffold is another promising direction, with applications in the enantioselective analysis of chiral molecules.

Furthermore, the development of cleavable linkers based on dinitrophenyl carbonate chemistry is of interest for applications in drug delivery and chemical biology. researchgate.net The ability to trigger the release of a molecule under specific conditions is a key feature of these systems.

Interdisciplinary Research Integrating Mechanistic Insights with Novel Reaction Design

The future of dinitrophenyl carbonate chemistry lies in the integration of fundamental mechanistic understanding with the design of novel reactions and applications. This interdisciplinary approach will bridge the gap between physical organic chemistry and other fields such as materials science, analytical chemistry, and chemical biology.

For example, a deeper understanding of the hydrolysis mechanism of dinitrophenyl carbonates can inform the design of more stable or, conversely, more readily cleavable protecting groups for organic synthesis. emerginginvestigators.org Mechanistic insights into the reactions of dinitrophenyl carbonates with various nucleophiles can be leveraged to develop new colorimetric sensors or analytical reagents.

The integration of computational modeling with experimental studies is crucial for this interdisciplinary approach. rowan.edu For instance, computational predictions of reactivity can guide the design of new catalysts or reaction conditions, which can then be validated experimentally. This iterative cycle of theory and experiment will accelerate the discovery of new and useful transformations involving this compound and its analogues.

Moreover, the study of the environmental fate and degradation of dinitrophenyl compounds is an important area of interdisciplinary research, combining principles of organic chemistry, environmental science, and toxicology. acs.org Understanding the mechanisms of degradation can lead to the development of more effective remediation strategies. researchgate.net The integration of knowledge across disciplines will be key to unlocking the full potential of dinitrophenyl carbonate chemistry in the years to come. acs.orguliege.be

Q & A

Q. What are the standard methods for detecting carbonyl groups using 2,4-dinitrophenyl derivatives, and what analytical challenges arise?

The carbonyl group (C=O) in organic compounds can be identified by reacting with 2,4-dinitrophenylhydrazine (DNPH) to form 2,4-dinitrophenylhydrazones. These derivatives are typically orange-red crystalline solids, which can be purified via recrystallization and analyzed using melting-point comparisons . However, stereoisomerism (E/Z isomerism) in the hydrazones may introduce analytical errors, particularly under UV exposure or acidic conditions. To mitigate this, chromatographic separation (e.g., HPLC) or controlled reaction conditions (e.g., avoiding prolonged UV exposure) are recommended .

Q. How is 2,4-dinitrophenyl methyl carbonate synthesized, and what spectroscopic techniques validate its structure?

Synthesis typically involves the reaction of methyl chloroformate with 2,4-dinitrophenol under alkaline conditions. The product is characterized using FT-IR to confirm the carbonyl (C=O) and nitro (NO₂) groups, ¹H/¹³C NMR for structural elucidation, and UV-Vis spectroscopy to assess electronic transitions. For example, IR peaks near 1740 cm⁻¹ (carbonate C=O stretch) and 1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) are critical markers .

Advanced Research Questions

Q. How can stereoisomerism in 2,4-dinitrophenylhydrazone derivatives be resolved to improve analytical accuracy?

E/Z isomerism in hydrazones can lead to overlapping signals in chromatograms or inconsistent melting points. Advanced resolution methods include:

  • HPLC with chiral stationary phases to separate isomers.
  • Circular Dichroism (CD) spectroscopy to distinguish enantiomeric forms.
  • Controlled recrystallization solvents (e.g., polar aprotic media) to favor a single isomer . Computational modeling (e.g., DFT calculations) can also predict isomer stability and guide experimental conditions .

Q. What strategies optimize the synthesis of metal complexes using 2,4-dinitrophenyl ligands, and how are their geometries determined?

Schiff bases derived from 2,4-dinitrophenylhydrazine can act as ligands for metal complexes. For example, Fe(II) complexes are synthesized by refluxing the ligand with FeCl₂ in ethanol. Characterization involves:

  • Molar conductivity to assess electrolytic behavior (non-electrolytes typically show Λₘ < 50 S·cm²·mol⁻¹).
  • Magnetic susceptibility to determine electron configuration (e.g., µeff ≈ 1.73 BM for high-spin Fe²⁺).
  • IR spectroscopy to identify coordination sites (e.g., shifts in C=N or N–H stretches).
  • UV-Vis and X-ray diffraction to confirm octahedral or square-planar geometries .

Q. How do electron-withdrawing nitro groups in this compound influence its reactivity in nucleophilic substitutions?

The nitro groups meta and para to the carbonate moiety enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alkoxides). Kinetic studies using Hammett substituent constants (σ ≈ 1.27 for nitro groups) quantify this effect. Reactivity can be further probed via DFT calculations to map electron density distributions and transition states .

Methodological and Data Analysis Questions

Q. How can contradictions in experimental data for DNPH-based carbonyl quantification be addressed?

Discrepancies often arise from side reactions (e.g., DNPH decomposition or incomplete derivatization). Solutions include:

  • Internal standards (e.g., deuterated DNPH derivatives) for LC-MS calibration.
  • Kinetic monitoring via UV-Vis to track reaction completion.
  • Blanking experiments to account for reagent impurities .

Q. What thermodynamic parameters are critical for modeling reactions involving this compound?

Key parameters include:

  • Activation energy (Eₐ) derived from Arrhenius plots of reaction rates at varying temperatures.
  • Gibbs free energy (ΔG‡) computed via Eyring equation using kinetic data.
  • Solubility and partition coefficients (logP) to predict solvent compatibility. These are essential for optimizing reaction conditions (e.g., solvent selection, temperature) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

The compound is hazardous due to nitro groups (explosive risk) and potential toxicity. Protocols include:

  • Storage : In inert, airtight containers at ≤4°C, away from light.
  • Decomposition : Neutralize with dilute NaOH (pH >10) before disposal.
  • PPE : Nitrile gloves, lab coat, and face shield during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.